molecular formula C20H23ClN6O B2420858 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179479-42-5

6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2420858
CAS RN: 1179479-42-5
M. Wt: 398.9
InChI Key: BMPBNCYTEYZGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, also known as MPT0G211 or MPT0G211 hydrochloride, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of triazine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride is not fully understood. However, it has been suggested that it targets multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including Akt, mTOR, and ERK. In addition, it has been shown to induce DNA damage and inhibit DNA repair in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride. One potential direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its mechanism of action in more detail, in order to identify new targets for cancer therapy. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride as a cancer treatment.

Synthesis Methods

The synthesis of 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride involves several steps, including the reaction of 2,4-diamino-6-morpholino-1,3,5-triazine with p-tolyl isocyanate, followed by the reaction with N-phenylurea. The final product is obtained by treating the intermediate compound with hydrochloric acid.

Scientific Research Applications

6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride hydrochloride has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O.ClH/c1-15-7-9-17(10-8-15)22-19-23-18(21-16-5-3-2-4-6-16)24-20(25-19)26-11-13-27-14-12-26;/h2-10H,11-14H2,1H3,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPBNCYTEYZGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

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